molecular formula C4H8N2O3 B1590846 Methyl (iminomethoxymethyl)-carbamate CAS No. 40943-37-1

Methyl (iminomethoxymethyl)-carbamate

Cat. No. B1590846
CAS RN: 40943-37-1
M. Wt: 132.12 g/mol
InChI Key: AXDCNQMJSHRGHN-UHFFFAOYSA-N
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Patent
US04988689

Procedure details

A mixture of 47.5 parts of N2 -(2-furanylmethyl)-2,3-pyridinediamine, 36.5 parts of methyl (iminomethoxymethyl)carbamate, 34.5 parts of acetic acid and 450 parts of methylbenzene was stirred and heated for 16 hours at 65°~68° C. The reaction mixture was evaporated. 140 Parts of potassium hydroxide, 50 parts of water and 400 parts of 2-propanol were added to the residue and stirring was continued for 16 hours at reflux. The reaction mixture was concentrated to 1/4 of its volume. 500 Parts of water were added and 2-propanol was distilled off azeotropically. After stirring for 1 hour at room temperature, the product was filtered off, washed successively twice with 20 parts of water and three times with 12 parts of 2-propanone and crystallized from 1,2-dichloroethane. The product was filtered off and dried in vacuo at 50° C., yielding 27.3 parts (51.0%) of 3-(2-furanylmethyl)-3H-imidazo[4,5 -b]pyridin-2-amine; mp. 193.3° C. (interm. 32).
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N2 (2-furanylmethyl)-2,3-pyridinediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N#N.O1C=CC=C1C[C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[C:10]=1[NH2:16].N=COC[NH:21][C:22](=O)OC.[C:26]([OH:29])(=O)[CH3:27].[CH3:30][C:31]1C=CC=C[CH:32]=1>>[O:29]1[CH:32]=[CH:31][CH:30]=[C:26]1[CH2:27][N:15]1[C:11]2=[N:12][CH:13]=[CH:14][CH:9]=[C:10]2[N:16]=[C:22]1[NH2:21] |f:0.1|

Inputs

Step One
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N2 (2-furanylmethyl)-2,3-pyridinediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.O1C(=CC=C1)CC1=C(C(=NC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=COCNC(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 16 hours at 65°~68° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
140 Parts of potassium hydroxide, 50 parts of water and 400 parts of 2-propanol were added to the residue
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 1/4 of its volume
ADDITION
Type
ADDITION
Details
500 Parts of water were added
DISTILLATION
Type
DISTILLATION
Details
2-propanol was distilled off azeotropically
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed successively twice with 20 parts of water and three times with 12 parts of 2-propanone
CUSTOM
Type
CUSTOM
Details
crystallized from 1,2-dichloroethane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
O1C(=CC=C1)CN1C(=NC=2C1=NC=CC2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.